molecular formula C21H18N4OS B10797443 (5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

(5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

Cat. No.: B10797443
M. Wt: 374.5 g/mol
InChI Key: WFGBKPBKZGJAHY-AQTBWJFISA-N
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Description

OSM-S-51 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been explored for its potential in treating malaria, specifically targeting the Plasmodium falciparum parasite. OSM-S-51 is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-51 involves constructing the thienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the aminothienopyrimidine core. Various halogenation and substitution reactions are employed to complete the scaffold .

Industrial Production Methods

Industrial production of OSM-S-51 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .

Chemical Reactions Analysis

Types of Reactions

OSM-S-51 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in various substituted thienopyrimidines .

Scientific Research Applications

OSM-S-51 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.

    Biology: It is investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

    Medicine: It is explored as a potential antimalarial drug with novel mechanisms of action.

    Industry: It may be used in the development of new pharmaceuticals and chemical processes

Mechanism of Action

OSM-S-51 exerts its effects by inhibiting the Plasmodium falciparum asparaginyl-tRNA synthetase enzyme. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OSM-S-51 include other aminothienopyrimidines such as OSM-S-106 and TCMDC-135294. These compounds share a similar core structure but may have different substituents and functional groups .

Uniqueness

OSM-S-51 is unique due to its specific substitution pattern and its potent activity against Plasmodium falciparum. Unlike some other aminothienopyrimidines, OSM-S-51 has shown low mammalian cell toxicity and a low propensity for resistance development .

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4OS/c1-14-12-16(15(2)25(14)19-10-6-7-11-22-19)13-18-20(26)24-21(27-18)23-17-8-4-3-5-9-17/h3-13H,1-2H3,(H,23,24,26)/b18-13-

InChI Key

WFGBKPBKZGJAHY-AQTBWJFISA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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